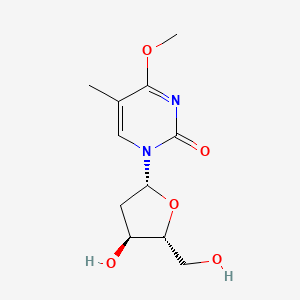

Thymidine,4-O-methyl-(9ci)

Description

Contextualization as a Modified Nucleoside Analog

4-O-methylthymidine is classified as a modified nucleoside analog. ontosight.ai Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides. medchemexpress.com Due to this structural similarity, they can be recognized by cellular enzymes and incorporated into nucleic acids like DNA. ontosight.ai However, the modification—in this case, the O4-methyl group—alters the molecule's properties, leading to different biological outcomes compared to its natural counterpart. ontosight.ai This deliberate alteration is the cornerstone of its utility in research, allowing scientists to probe the intricate processes of DNA replication, repair, and mutagenesis. ontosight.aiontosight.ai The study of such analogs falls under the broader field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. oup.com

The modification at the 4-position of the pyrimidine (B1678525) ring is particularly significant. In DNA, the O4 atom of thymine (B56734) is involved in the hydrogen bonding that forms the specific base pair with adenine (B156593). The presence of a methyl group at this position disrupts this normal Watson-Crick base pairing. This disruption is a key feature that researchers exploit to study the consequences of DNA damage and the cellular mechanisms that respond to such changes.

Historical Perspectives on O-Alkylated DNA Adducts Research

The study of O-alkylated DNA adducts, including 4-O-methylthymidine, is rooted in the broader history of research into chemical carcinogenesis and mutagenesis. In the mid-20th century, scientists began to understand that many chemical carcinogens exert their effects by reacting with DNA to form DNA adducts—segments of DNA bound to a cancer-causing chemical. nih.govresearchgate.net This understanding spurred efforts to identify the specific types of adducts formed and to determine their biological consequences. oup.com

Early research focused on the alkylation of the N7 position of guanine (B1146940) and the N3 position of adenine, as these are the most nucleophilic sites in DNA. nih.gov However, subsequent studies revealed that alkylation could also occur at the oxygen atoms of the DNA bases, leading to the formation of O-alkylated adducts. nih.gov Among these, O6-methylguanine and O4-methylthymine were identified as particularly important due to their miscoding properties during DNA replication. oup.com

The synthesis and identification of 4-O-methylthymidine as a product of the reaction between the alkylating agent N-methyl-N-nitrosourea and DNA was a significant step forward in this field. nih.gov This discovery provided a specific molecular target for studying the mutagenic and carcinogenic effects of certain alkylating agents. nih.gov Subsequent research has involved the development of methods to synthesize oligonucleotides containing a single, site-specifically placed 4-O-methylthymidine lesion, allowing for precise studies of its effects on DNA replication and repair. pnas.orgresearchgate.net

Significance of O4-Methylation in Nucleic Acid Biology Studies

The O4-methylation of thymidine (B127349) holds considerable significance in the study of nucleic acid biology for several key reasons:

Mutagenesis and Carcinogenesis: 4-O-methylthymidine is a potent mutagenic lesion. oup.com When present in a DNA template, it can mispair with guanine instead of adenine during DNA replication. nih.govacs.orgnih.gov This leads to a T-to-C transition mutation in the subsequent round of replication. pnas.orgnih.gov The high mutagenic potential of this lesion has implicated it as a contributing factor to the carcinogenicity of certain alkylating agents. oup.comnih.gov Studies have shown that 4-O-methylthymidine is more mutagenic than O6-methylguanine in some cellular contexts. oup.comacs.org

DNA Repair Mechanisms: The persistence of DNA adducts is a critical factor in their mutagenicity. oup.com Cells have evolved sophisticated DNA repair mechanisms to remove such lesions. Research on 4-O-methylthymidine has been instrumental in elucidating these pathways. While some bacterial DNA repair enzymes can efficiently remove the methyl group from O4-methylthymine, mammalian DNA repair systems are generally less effective at repairing this specific lesion. nih.govoup.com This differential repair efficiency contributes to its persistence and high mutagenic potential in mammalian cells. oup.com

Structure-Function Relationships in DNA: The study of DNA containing 4-O-methylthymidine provides valuable insights into the structure-function relationships of the DNA double helix. The presence of the methyl group in the major groove of the DNA can alter the local DNA conformation and affect the interactions of DNA with proteins, such as DNA polymerases and repair enzymes. nih.gov Computational studies have been used to model the structural changes induced by O4-methylation and to understand how these changes lead to mispairing during replication. nih.gov

Development of Research Tools: The ability to chemically synthesize and incorporate 4-O-methylthymidine into DNA strands has provided researchers with a powerful tool to investigate fundamental biological processes. pnas.orgnih.gov Site-specifically modified oligonucleotides are used in a variety of in vitro and in vivo assays to study the kinetics and fidelity of DNA polymerases, the efficiency of DNA repair pathways, and the cellular responses to specific types of DNA damage. researchgate.netacs.org

Structure

3D Structure

Properties

CAS No. |

50591-13-4 |

|---|---|

Molecular Formula |

C11H18N2O5 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-5-methyl-1,6-dihydropyrimidin-2-one |

InChI |

InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)17-2)9-3-7(15)8(5-14)18-9/h4,7-10,14-15H,3,5H2,1-2H3,(H,12,16)/t7-,8+,9+,10?/m0/s1 |

InChI Key |

UWJHNTGDBVTLFO-UWOKOIHUSA-N |

SMILES |

CC1=CN(C(=O)N=C1OC)C2CC(C(O2)CO)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1OC)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1OC)C2CC(C(O2)CO)O |

Synonyms |

4-MDOT O(4)-methyldeoxythymidine O(4)-methylthymidine O-methylthymidine O-methylthymidine, (alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Solution-Phase Synthesis of 4-O-Methylthymidine

Solution-phase synthesis offers versatile routes to produce 4-O-methylthymidine, often by modifying precursor thymidine (B127349) molecules. These methods rely on the careful selection of activating agents and protecting groups to achieve the desired O4-alkylation.

Several reaction pathways have been established for the synthesis of 4-O-methylthymidine, starting from various thymidine precursors. One common strategy involves the O4-alkylation of thymidine derivatives where the hydroxyl groups are protected. For instance, 3′,5′-di-O-acetylthymidine or 3′,5′-di-O-benzoylthymidine can serve as precursors, undergoing alkylation with alkyl halides in a reaction catalyzed by silver ions tandfonline.com.

Another significant pathway is the "azolide approach" tandfonline.com. This method typically involves converting the O4-carbonyl group of a protected thymidine into a more reactive intermediate, such as a 4-(1,2,4-triazolyl) or 4-(3-nitro-1,2,4-triazolo) derivative oup.comnih.gov. This activated intermediate then undergoes nucleophilic displacement by a methoxide (B1231860) ion, which is often generated from methanol (B129727) in the presence of a strong base, to yield the 4-O-methyl product oup.comnih.gov.

A detailed pathway begins with the protection of the 3'- and 5'-hydroxyl groups of thymidine with tert-butyldimethylsilyl (TBDMS) groups. The resulting 3′,5′-di-O-(t-butyldimethylsilyl)thymidine is then converted to a 4-triazolo derivative. This intermediate is subsequently treated with methanol and a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form the desired 3′,5′-di-O-(t-butyldimethylsilyl)-O4-methylthymidine oup.comnih.gov. The silyl (B83357) protecting groups can then be removed to yield 4-O-methylthymidine.

While direct alkylation of thymidine using diazoalkanes has been attempted, it provides poor yields for the methyl derivative oup.com. An alternative route involves the alkylation of thymidine with isopropyl bromide and silver oxide to produce O4-isopropylthymidine, which can then be converted to 4-O-methylthymidine via nucleophilic substitution with methoxide ions oup.com.

| Precursor Compound | Key Reagents | Intermediate | Product | Reference |

| 3′,5′-di-O-acetylthymidine | Alkyl halide, Silver ions | N/A | 4-O-Alkylthymidine | tandfonline.com |

| 3′,5′-di-O-(t-butyldimethylsilyl)thymidine | Triazolating agent (e.g., triazole with activating agent) | 4-Triazolo derivative | 3′,5′-di-O-(t-butyldimethylsilyl)-O4-methylthymidine | oup.com |

| 3',5'-bis-O-(methoxyacetyl)thymidine | 3-nitro-1,2,4-triazole, activating agent | 4-(3-nitro-1,2,4-triazolo) derivative | 4-O-Methylthymidine (after deprotection) | nih.gov |

| 3′,5′-di-O-(t-butyldimethylsilyl)thymidine | BOP, DBU | O4-(benzotriazol-1-yl) derivative | 3′,5′-di-O-(t-butyldimethylsilyl)-O4-methylthymidine | nih.gov |

The choice of reagents and catalysts is paramount in the synthesis of 4-O-methylthymidine, ensuring high yield and minimizing side reactions.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, yet non-nucleophilic, organic base that plays a crucial role in several synthetic routes oup.comcommonorganicchemistry.com. Its primary function is to facilitate the formation of methoxide ions from methanol, which then act as the nucleophile to displace leaving groups at the C4 position of the thymine (B56734) ring oup.comnih.gov. For example, it is used to drive the conversion of a 4-triazolo intermediate to the 4-O-methyl ether oup.comnih.gov. DBU is also employed in deprotection steps during oligonucleotide synthesis, where its non-nucleophilic nature is advantageous in preventing unwanted reactions with the sensitive 4-O-methylthymidine moiety oup.com.

Silver Ions (e.g., from Silver Oxide): In certain alkylation pathways, silver ions act as a catalyst. They coordinate to the O4-carbonyl oxygen, increasing the electrophilicity of the C4-carbon and facilitating the reaction with alkyl halides tandfonline.comoup.com.

Activating Agents (e.g., BOP): Reagents like 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are used to activate the O4-carbonyl group. BOP reacts with a protected thymidine in the presence of DBU to form a highly reactive O4-(benzotriazol-1-yl) intermediate, which is readily displaced by an alcohol to form the corresponding O4-alkyl ether nih.gov.

Solid-Phase Oligodeoxynucleotide Synthesis Incorporating 4-O-Methylthymidine

To study the impact of 4-O-methylthymidine within a DNA sequence, it must be incorporated into oligodeoxynucleotides. Solid-phase synthesis is the standard method for producing these custom DNA strands, but the lability of the O4-methyl group requires significant modifications to standard protocols.

Early work on creating 4-O-methylthymidine-containing oligodeoxynucleotides utilized solution-phase phosphotriester methods nih.gov. In this approach, protected nucleoside monomers are sequentially coupled in solution to build the desired sequence. The synthesis of dodecamers such as CGCAAGCTTGCG (where T is 4-O-methylthymidine) was achieved using this technique nih.gov. While effective for creating shorter sequences, solution-phase methods are laborious and not easily scalable or automated, which led to the development of solid-phase strategies oup.com.

The advent of automated solid-phase synthesis has streamlined the production of custom oligonucleotides. For incorporating 4-O-methylthymidine, a key development was the creation of the corresponding 5'-O-(dimethoxytrityl)-4-O-methylthymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite monomer oup.com. This building block is compatible with standard automated DNA synthesizers, such as those from Applied Biosystems csic.es.

The synthesis proceeds by anchoring the first nucleoside to a solid support, typically controlled pore glass (CPG). The desired sequence is then built by repeatedly cycling through deprotection, coupling, capping, and oxidation steps, adding one monomer at a time. The major challenge, however, lies in the final deprotection and cleavage from the solid support, which requires special protecting group strategies to preserve the 4-O-methylthymidine modification oup.com.

The primary obstacle in synthesizing oligonucleotides with 4-O-methylthymidine is its sensitivity to the nucleophilic reagents, particularly concentrated ammonia (B1221849), used in standard deprotection protocols oup.comcsic.es. Ammonia can attack the C4 position, converting 4-O-methylthymine into 5-methylcytosine, a significant mutagenic event oup.com.

To circumvent this, researchers have developed alternative protecting group strategies that allow for milder, non-ammonia-based deprotection.

Base-Labile Protecting Groups: One successful strategy employs base-protecting groups that are more labile than standard benzoyl or isobutyryl groups. Phenoxyacetyl (PAC) groups for adenine (B156593) and guanine (B1146940), and an isobutyryl group for cytosine, are used oup.com. These groups, along with the cyanoethyl groups protecting the phosphate (B84403) backbone, can be completely removed using a solution of DBU in methanol for oligomers containing 4-O-methylthymine oup.com. This alkoxide treatment effectively deprotects the oligonucleotide and cleaves it from the support without damaging the O4-methyl group oup.com.

NPE-Protected Phosphoramidites: Another approach involves the use of 2-(4-nitrophenyl)ethyl (NPE) protecting groups on the standard nucleosides csic.es. These groups are also removable under non-nucleophilic basic conditions with DBU, avoiding the use of ammonia and preserving the integrity of the incorporated 4-O-methylthymidine csic.es.

Isotopic Labeling Techniques for Research Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate and interactions of molecules within biological systems. wikipedia.org By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H), researchers can track the molecule's journey and transformations using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov In the context of 4-O-methylthymidine, isotopic labeling is crucial for elucidating the mechanisms of DNA damage and repair. nih.govosti.gov The ability to introduce labels like ¹³C or ¹⁴C into the 4-O-methyl group provides a direct means to monitor its stability, reactivity, and influence on DNA structure. nih.govacs.org

[¹³C]- and [¹⁴C]-Labeling for Mechanistic Studies

The investigation into the mutagenic and carcinogenic effects of N-nitroso compounds, which can alkylate DNA bases, has driven the development of methods to label 4-O-methylthymidine (T*). nih.govosti.govacs.org A key finding is that the 4-O-methyl group of this modified nucleoside is susceptible to nucleophilic attack, a property that has been exploited for isotopic labeling. nih.govacs.org

A direct exchange reaction has been developed for this purpose. The process involves treating 4-O-methylthymidine-containing oligodeoxynucleotides with either [¹³C]- or [¹⁴C]-labeled methanol in the presence of the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govosti.govacs.org This reaction efficiently exchanges the unlabeled methyl group on the O-4 position of the thymine residue with the isotopically labeled methyl group from the methanol.

This labeling strategy is instrumental for mechanistic studies. For instance, it allows researchers to synthesize DNA strands containing [¹³C]- or [¹⁴C]-labeled 4-O-methylthymidine to study its base-pairing properties and the structural perturbations it induces in the DNA double helix. nih.gov Such studies have demonstrated that the presence of 4-O-methylthymine, whether paired with adenine or guanine, destabilizes the DNA helix, providing insight into the molecular basis of its mutagenicity. nih.govacs.org

| Labeling Method | Reagents | Isotope | Application | Reference |

|---|---|---|---|---|

| Direct Methyl Exchange | Labeled Methanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | [¹³C] or [¹⁴C] | Labeling the 4-O-methyl group for mechanistic studies of DNA structure and mutagenesis. | nih.gov, osti.gov, acs.org |

Derivatization Strategies for Analytical and Biochemical Studies

Analyzing polar molecules like nucleosides and their modified analogues often presents challenges for techniques such as gas chromatography (GC) and mass spectrometry (MS) due to their low volatility and thermal instability. mcmaster.calibretexts.org Chemical derivatization is a widely employed strategy to overcome these limitations. jfda-online.com The process involves chemically modifying the analyte to create a derivative with improved analytical properties, such as increased volatility, enhanced thermal stability, or better ionization efficiency for MS detection. libretexts.org For 4-O-methylthymidine, derivatization is essential for its sensitive and accurate quantification in complex biological matrices and for detailed structural elucidation in biochemical studies.

Several derivatization strategies applicable to the functional groups present in 4-O-methylthymidine (hydroxyl groups on the sugar moiety and the N-H group on the base) have been developed for nucleosides in general. libretexts.org

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens (e.g., -OH, -NH). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the nucleoside, making it suitable for GC-MS analysis. nih.gov However, the presence of certain salts can affect the efficiency of silylation, particularly for thymidine derivatives. nih.gov

Acylation: This technique converts hydroxyl and amino groups into esters and amides, respectively. libretexts.org For example, isobutyl chloroformate (IBCF) has been used to derivatize thymine monomers for GC-MS analysis. csp.edu This approach enhances volatility and can produce characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency and chromatographic retention. Reagents that introduce a permanently charged or easily ionizable moiety are particularly useful. ddtjournal.com For instance, dansyl chloride reacts with hydroxyl and amine groups to form fluorescent derivatives that can be detected with high sensitivity. researchgate.net Another approach involves using reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), which adds a cationic tag to the analyte, significantly enhancing detection sensitivity in ESI-MS. researchgate.net

These derivatization strategies are crucial for studying the biological relevance of 4-O-methylthymidine, enabling its detection at low concentrations and facilitating research into its role in DNA damage and repair pathways.

| Strategy | Reagent Example | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH | GC-MS | Increase volatility and thermal stability. | nih.gov, libretexts.org |

| Acylation | Isobutyl chloroformate (IBCF) | -OH, -NH | GC-MS | Increase volatility and improve chromatographic properties. | csp.edu |

| Fluorescent Labeling | Dansyl chloride | -OH, -NH | LC-Fluorescence, LC-MS | Enhance detection sensitivity. | researchgate.net |

| Cationic Tagging | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Active Hydrogen (e.g., N-H) | LC-MS/MS | Greatly increase ionization efficiency and MS sensitivity. | researchgate.net |

Molecular Interactions and Biochemical Mechanisms

Formation and Persistence as a DNA Adduct

O4-methylthymidine (O4-MeT) is a DNA adduct formed from the reaction of certain alkylating agents with the thymidine (B127349) residue in DNA. One of the most well-studied inducers of this lesion is N-methyl-N-nitrosourea (MNU), a potent carcinogen, mutagen, and teratogen known for its direct action as an alkylating agent that interacts with DNA nih.govnih.govportlandpress.commedchemexpress.com. When DNA is treated with N-methyl-N-nitrosourea, O4-methylthymidine is one of the methylation products formed, although it appears in relatively small yields nih.govportlandpress.com. The formation of O-methylated DNA adducts like O4-methylthymidine is significant because they can be poorly repaired and may contribute to the mutations that arise from exposure to such DNA methylating agents nih.gov. Studies have confirmed the synthesis and identification of O4-methylthymidine as a methylation product in DNA treated with MNU nih.govportlandpress.com.

When comparing the formation and persistence of O4-methylthymidine to other DNA adducts, a prominent example is O6-methylguanine (O6-MeG), another mutagenic lesion induced by alkylating agents like MNU.

Formation: In calf thymus DNA treated with N-methyl-N-nitrosourea, the formation of O4-methylthymidine is significantly less frequent than that of O6-methylguanine. Research has shown that O4-methylthymidine accounts for approximately 0.06% of the total methylation, with the ratio of O6-methyldeoxyguanosine to O4-methylthymidine being about 126 to 1 nih.gov.

Persistence and Repair: A critical difference between these two adducts lies in their repair by cellular mechanisms. O6-methylguanine is actively repaired by the O6-alkylguanine-DNA-alkyltransferase (MGMT), a protein that transfers the methyl group from the guanine (B1146940) to one of its own cysteine residues nih.govimrpress.com. This repair mechanism is crucial for maintaining genomic stability imrpress.com. In stark contrast, the mammalian version of this alkyltransferase, including the human and rat proteins, does not repair O4-methylthymidine at any significant rate nih.govnih.govnih.gov. This inability of the mammalian MGMT to demethylate O4-methylthymidine means the lesion is poorly repaired and persists in the DNA nih.govnih.gov. This persistence makes O4-methylthymidine a potentially significant promutagenic lesion, as it can interfere with subsequent DNA replication nih.gov. Interestingly, the O6-alkylguanine-DNA-alkyltransferase from E. coli is capable of removing the methyl group from O4-methylthymidine, highlighting a key difference between the bacterial and mammalian DNA repair systems nih.govnih.gov.

Interactions with DNA Replication Machinery

The persistent O4-methylthymidine lesion can have significant consequences during DNA replication, primarily by interacting with the DNA replication machinery.

O4-methylthymidine acts as a roadblock to DNA synthesis, though its blocking effect varies between different DNA polymerases. In vitro replication studies have demonstrated that O4-methylthymidine is moderately blocking to several DNA polymerases, including the exonuclease-free Klenow fragment of E. coli DNA polymerase I, human DNA polymerase κ (pol κ), and human DNA polymerase η (pol η) nih.gov. While these polymerases can generate full-length products when present in high concentrations, the lesion impedes the process of DNA synthesis nih.gov.

Cells utilize specialized translesion synthesis (TLS) DNA polymerases to bypass such replication-stalling lesions nih.gov. Human Pol η has been identified as a key TLS polymerase involved in bypassing O4-alkyldT lesions nih.gov. Human Pol κ is also capable of bypassing O4-methylthymidine, although it is blocked by larger O4-alkylthymidine adducts nih.gov.

A primary consequence of the O4-methylthymidine lesion is its high mutagenic potential, which is realized during translesion synthesis. The lesion frequently directs the misincorporation of deoxyguanosine monophosphate (dGMP) opposite it, which ultimately leads to T→C transition mutations nih.gov.

Klenow fragment and human polymerase η: Both the Klenow fragment and human pol η preferentially misincorporate dGMP when encountering O4-methylthymidine on the template strand nih.govnih.gov. For pol η, this misincorporation is a distinct feature of its interaction with O4-alkyldT lesions that have a straight-chain alkyl group nih.gov. Crystal structures of human pol η with an O4-methylthymidine-containing template show the lesion's nucleobase positioned near the active site ceiling, with the methyl group involved in hydrophobic interactions rsc.orgresearchgate.net. This unique arrangement is consistent with the observed differences in nucleotide incorporation rsc.orgresearchgate.net.

Human polymerase κ: Similar to other polymerases, human pol κ also shows a preference for incorporating the incorrect dGMP nucleotide opposite the O4-methylthymidine lesion nih.gov.

The propensity for misincorporation has been quantified in several studies.

| Incorporated Nucleotide | Incorporation Frequency (%) |

|---|---|

| dAMP (Correct) | ~30% |

| dGMP (Incorrect) | ~60% |

Data from full-length product analysis show that human polymerase η incorporates dGMP opposite O4-methylthymidine at a frequency approximately twice that of the correct nucleotide, dAMP nih.gov.

| Incoming Nucleotide | Relative Efficiency (finc) |

|---|---|

| dAMP | 1.0 |

| dGMP | 15 |

| dCMP | 0.076 |

| dTMP | 0.052 |

Steady-state kinetic analysis reveals that yeast polymerase η incorporates dGMP opposite O4-methylthymidine about 15 times more efficiently than the correct nucleotide, dAMP, further underscoring the lesion's miscoding potential nih.gov.

Recognition and Repair by DNA Repair Enzymes

O6-Alkylguanine-DNA Alkyltransferases (AGT) Interactions

O6-alkylguanine-DNA alkyltransferases (AGTs) are crucial DNA repair proteins that protect the genome from the mutagenic effects of alkylating agents. nih.gov Their primary role is to repair O6-alkylguanine lesions, but they are also known to interact with and, in some cases, repair O4-alkylthymine adducts. nih.gov The repair mechanism involves the direct transfer of the alkyl group from the DNA base to a cysteine residue within the AGT protein, a process that irreversibly inactivates the protein. nih.govacs.org

The efficiency of O4-methylthymine repair by AGTs varies significantly between different organisms. nih.gov Binding experiments have shown that human AGT (hAGT) can bind to O4-alkylthymine lesions with an affinity similar to that of its primary substrate, O6-methylguanine. rsc.org However, the subsequent repair of O4-methylthymine by wild-type hAGT is inefficient. nih.govnih.gov This suggests that the limitation in repair is not due to a lack of recognition of the lesion, but rather a subsequent step in the repair process. rsc.org

In contrast, the E. coli AGT, Ogt, is capable of efficiently repairing O4-methylthymine. nih.govnih.gov This difference in repair capacity has prompted research into the structural basis for substrate specificity among AGTs. By creating mutant versions of hAGT, researchers have been able to enhance its ability to repair O4-methylthymine. nih.govnih.gov These studies have shown that specific alterations in the active site of hAGT can facilitate a more efficient recognition and repair of O4-alkylthymines. nih.govnih.gov

The substrate specificity of O6-alkylguanine-DNA alkyltransferases (AGTs) is a critical factor in their ability to protect the genome from alkylation damage. While the primary substrate for human AGT (hAGT) is O6-methylguanine, it also recognizes and binds to O4-methylthymine (m4T). acs.orgnih.gov However, wild-type hAGT repairs m4T much less efficiently than O6-methylguanine. acs.org

The affinity of hAGT for O4-alkylthymine lesions has been shown to be comparable to its affinity for O6-methylguanine, indicating that the initial recognition and binding of the lesion are not the rate-limiting steps for repair. rsc.org The inefficiency of repair is therefore attributed to subsequent steps in the catalytic process.

Researchers have successfully engineered mutants of hAGT with altered substrate specificity, resulting in enhanced repair of m4T. acs.orgnih.gov One such mutant, designated 56-8, which contains eight amino acid substitutions near the active site, exhibited a second-order rate constant for the repair of m4T that was up to 11.5-fold greater than that of wild-type hAGT. acs.orgnih.gov Furthermore, the relative specificity for m4T over O6-methylguanine was increased by as much as 75-fold in this mutant. acs.orgnih.gov In competition experiments, this mutant was 277-fold more sensitive to inhibition by m4T than the wild-type enzyme. acs.orgnih.gov

These findings demonstrate that the substrate specificity of AGTs can be rationally redesigned. The ability to create AGT variants with enhanced activity towards O4-methylthymine provides valuable tools for studying the biological consequences of this specific type of DNA damage. acs.orgnih.gov

A notable difference exists in the efficiency of O4-methylthymine (m4T) repair between prokaryotic and eukaryotic O6-alkylguanine-DNA alkyltransferases (AGTs). The Escherichia coli AGT, Ogt, efficiently repairs m4T, whereas the human AGT (hAGT) is significantly less effective at repairing this lesion. nih.govnih.gov

This disparity in repair capacity has been the focus of studies aimed at understanding the structural determinants of substrate specificity. Researchers have created mutant versions of hAGT by replacing residues near the active site with the corresponding amino acids from Ogt. nih.govnih.gov One such construct, hAGT-03, demonstrated enhanced m4T repair activity in vitro compared to wild-type hAGT. nih.govnih.gov

In vivo studies in E. coli strains lacking endogenous AGTs further highlighted these differences. Both hAGT-03 and Ogt were effective in reducing T:A to C:G mutations induced by m4T. nih.govnih.gov In stark contrast, the expression of wild-type hAGT had little to no effect on reducing these mutations and, in some contexts, even led to a slight increase in mutation frequency in nucleotide excision repair (NER)-proficient strains. nih.govnih.gov This suggests a complex interplay between AGT-mediated repair and other DNA repair pathways.

The ability of Ogt and the engineered hAGT-03 to efficiently repair not only O4-methylthymine but also O4-ethylthymine and O4-propylthymine underscores the broader capacity of the prokaryotic-like active site to accommodate and repair these lesions. nih.gov These comparative studies reveal that specific active site architectures are responsible for the efficient recognition and repair of O4-alkylthymines and provide a basis for engineering enzymes with tailored repair capabilities. nih.govnih.gov

Enhanced Repair through Mutant Alkyltransferases

While human O6-alkylguanine-DNA alkyltransferase (hAGT) primarily repairs O6-methylguanine (m6G), its activity on O4-methylthymine (m4T) is significantly lower, with repair of m6G being approximately 5000-fold more efficient nih.gov. This inefficiency in repairing m4T contributes to its persistence and mutagenic potential oup.com. To address this, researchers have engineered mutant versions of hAGT with enhanced specificity and efficiency for repairing O4-methylthymine.

Through random mutagenesis and genetic selection, mutant alkyltransferases have been developed that exhibit increased efficiency in repairing m4T compared to the wild-type (WT) protein oup.com. One such study created a mutant hAGT with increased specificity for m4T in vitro nih.gov. When expressed in bacterial strains, this mutant hAGT reduced A:T→G:C substitutions (characteristic of m4T lesions) by over fourfold after exposure to a methylating agent, a significant improvement over the 1.1-fold reduction seen with WT hAGT nih.gov. These findings demonstrate that the altered substrate specificity observed in vitro is mirrored by enhanced repair activity in a living system nih.gov.

Further research has focused on identifying specific residues that influence substrate specificity. The E. coli alkyltransferase Ogt, for instance, repairs m4T much more efficiently than hAGT oup.comnih.gov. By replacing residues near the cysteine acceptor site in hAGT with the corresponding residues from Ogt, a mutant construct (hAGT-03) was created that showed enhanced m4T repair activity in vitro nih.gov. In vivo, this hAGT-03 mutant, much like Ogt, completely reduced the m4T-induced T:A to C:G mutations in both nucleotide excision repair (NER)-proficient and -deficient E. coli strains. In contrast, the wild-type hAGT had little to no effect nih.gov. These studies highlight that specific modifications to the active site of hAGT can successfully re-engineer the enzyme for efficient recognition and repair of O4-alkylthymines nih.gov. Such mutant enzymes serve as valuable tools for understanding the specific contributions of lesions like O4-methylthymine to the biological effects of alkylating agents oup.com.

Impact on Genomic Stability Pathways

The formation of O4-methylthymidine in DNA represents a significant threat to genomic stability. This lesion is poorly repaired by cellular mechanisms, and if not corrected, it can lead to mutations during DNA replication nih.gov. When Chinese hamster V79A cells were cultured with O4-methylthymidine, it was incorporated into newly synthesized DNA nih.gov. Although it was removed relatively quickly with a half-life of 2-3 hours, its initial incorporation demonstrates its potential to interfere with the normal genetic blueprint nih.gov.

The persistence of O4-methylthymidine can block DNA synthesis by various DNA polymerases, including human polymerase κ and yeast polymerase η nih.gov. This blockage can stall replication forks, a known cause of genomic instability. Furthermore, the lesion is highly miscoding. Studies have shown that during in vitro replication, O4-methylthymidine primarily directs the misincorporation of guanine (dGMP), leading to T→C transition mutations nih.gov. This miscoding potential is a direct mechanism by which O4-methylthymidine introduces permanent changes into the genome.

Impact on Nucleic Acid Structure and Conformation

Alterations in Base Pairing Properties within DNA Duplexes

The methylation at the O4 position of thymidine fundamentally alters its hydrogen bonding capabilities, leading to incorrect base pairing during DNA replication. Unlike standard thymidine, which forms a stable pair with adenine (B156593), O4-methylthymidine (O4-MedT) shows a strong propensity to mispair with guanine nih.govnih.gov. In vitro replication assays have demonstrated that the formation of an O4-MedT·G pair is at least 10-fold more frequent than the formation of a non-mutagenic O4-MedT·A pair nih.gov. This preferential pairing with guanine is the primary mechanism by which O4-MedT induces T→C transition mutations nih.govnih.gov. NMR studies of a DNA duplex containing an O4-MedT·dG pair confirmed that the base forms a Watson-Crick-like pairing structure, albeit with a single hydrogen bond rsc.org.

The table below summarizes the preferential base pairing of O4-methylthymidine as observed in replication studies.

| Lesion | Preferred Pairing Partner | Consequence |

| O4-methylthymidine (O4-MedT) | Guanine (G) | T→C Transition Mutation |

| O4-methylthymidine (O4-MedT) | Adenine (A) | Non-mutagenic (less frequent) |

Destabilization of DNA Double Helices

The presence of an O4-methylthymidine lesion within a DNA duplex has a destabilizing effect on the helical structure. Thermal melting studies of synthetic dodecamers have shown that the inclusion of O4-methylthymine, whether paired opposite adenine or guanine, destabilizes the double helix nih.gov. The melting profile of a DNA sequence containing an O4-methylthymine paired with guanine was observed to be biphasic, indicating a complex and less stable melting process compared to a standard DNA duplex nih.gov.

Further UV thermal denaturation studies confirmed that oligonucleotides containing O4-MedT exhibit a destabilizing effect on the duplex structure rsc.org. This destabilization is likely due to the structural perturbations caused by the methyl group and the altered, often weaker, hydrogen bonding in the mispair (e.g., a single hydrogen bond in an O4-MedT·dG pair) rsc.orgnih.gov. The untwisting stresses from negative DNA supercoiling can further exacerbate the instability at specific genomic regions, and the presence of lesions that already weaken the duplex can make these sites even more susceptible to strand separation plos.org.

Conformational Analysis of the Methyl Group (e.g., syn-periplanar vs. anti)

The rotational orientation of the O4-methyl group relative to the pyrimidine (B1678525) ring is a critical factor influencing the lesion's interaction with other molecules, particularly DNA polymerases. Conformational analysis focuses on the energetics of different rotational isomers, or rotamers lumenlearning.com. For O4-methylthymidine, two key conformations are the syn and anti orientations.

X-ray crystallography of an isolated O4-methylthymidine nucleoside revealed that the methoxy (B1213986) group adopts a syn-periplanar conformation nih.gov. However, theoretical energy calculations suggest that for O4-methylthymidine to form a mispair with guanine within a DNA double helix, the O4-methoxy group must be in the anti conformation nih.gov. The calculations indicate that this anti conformation can be energetically achieved within the helix through the widening of specific exocyclic angles, which relieves steric hindrance nih.gov.

More recent studies using NMR and X-ray crystallography of O4-MedT within a DNA duplex opposite a guanine base have shown the O4-methyl group adopting a syn-conformation rsc.org. In the context of translesion synthesis by human DNA polymerase η, crystal structures showed the O4-methyl group of the templating lesion in a syn orientation, where it engaged in extensive hydrophobic interactions within the enzyme's active site researchgate.net. This suggests that the conformational preference of the methyl group can be influenced by its molecular environment, and this orientation plays a direct role in the mutagenic processing of the lesion researchgate.net.

Effects on DNA-Restriction Enzyme Interactions

The presence of O4-methyldeoxythymidine (O4-MedT) within the recognition sequence of a restriction enzyme can significantly alter or completely block the enzyme's activity. This interference stems from the fact that the O4-methyl group constitutes a modification that can disrupt the precise DNA-protein interactions required for enzyme binding and cleavage nih.govzendy.ioneb.com.

A systematic study examined the effect of a single O4-MedT adduct within a DNA sequence containing recognition sites for various restriction enzymes nih.govzendy.io. The results showed a range of effects that were dependent on the specific enzyme. For several enzymes, the presence of the O4-MedT adduct completely abolished their ability to cut the DNA at the restriction site. In other cases, the enzymes exhibited altered cutting specificity nih.govzendy.io.

The following interactive table summarizes the observed effects of O4-MedT on the activity of several restriction enzymes when the lesion is present within their recognition site.

| Restriction Enzyme | Recognition Site | Effect of O4-MedT |

| XhoII | PuGATCPy | Cleavage Abolished |

| MboI | GATC | Cleavage Abolished |

| MflI | PuGATCPy | Cleavage Abolished |

| NdeII | GATC | Cleavage Abolished |

| DpnI | GATC | Failed to cut any oligomer |

| BamHI | GGATCC | Altered cutting specificity |

| Sau3A | GATC | Altered cutting specificity |

| BstI | GGATCC | Altered cutting specificity |

| BstYI | PuGATCPy | Altered cutting specificity |

These findings demonstrate that aberrant methylation in the form of DNA adducts like O4-MedT can profoundly alter DNA-protein interactions, which could impact cellular processes beyond restriction digestion that rely on sequence-specific protein binding nih.govzendy.io.

Role in Mutagenesis and Molecular Pathogenesis Research

Mechanistic Insights into Mutagenic Potential

The mutagenic properties of O4-methylthymidine are a central focus of research into its role in genetic instability. Its chemical structure, differing from thymidine (B127349) by the presence of a methyl group on the oxygen at the 4th position, fundamentally alters its base-pairing properties during DNA replication.

Contribution to Nucleobase Substitutions (e.g., T→C transitions)

A primary mechanism through which O4-methylthymidine exerts its mutagenic effect is by inducing nucleobase substitutions, predominantly T→C (thymine to cytosine) transitions. Unlike thymidine, which correctly pairs with adenine (B156593), O4-methylthymidine has the propensity to mispair with guanine (B1146940) during DNA replication nih.govnih.gov. This mispairing occurs because the methyl group at the O4 position alters the hydrogen bonding capabilities of the base, making it resemble cytosine in its pairing preference.

When a DNA polymerase encounters O4-methylthymidine in the template strand, it can erroneously incorporate a guanine nucleotide into the newly synthesized strand. In the subsequent round of DNA replication, this incorrectly inserted guanine will then serve as a template for the incorporation of a cytosine. The ultimate result of this process is the conversion of an original T-A base pair to a C-G base pair, a classic transition mutation. In vitro replication studies have demonstrated that O4-methylthymidine primarily directs the misincorporation of dGMP nih.govnih.gov. Research in Escherichia coli has shown that O4-alkylthymidine lesions are highly mutagenic, leading almost exclusively to T→C mutations nih.gov.

Relationship to DNA Alkylating Agent Exposure

The formation of O4-methylthymidine in cellular DNA is directly linked to exposure to certain DNA alkylating agents mdpi.com. These agents are a class of reactive chemicals that can transfer alkyl groups to various nucleophilic sites on DNA bases. While the O6 position of guanine is a more frequent target for many alkylating agents, the O4 position of thymine (B56734) is also susceptible to alkylation, leading to the formation of O4-alkylthymidines, including O4-methylthymidine.

Alkylating agents can be of both endogenous and exogenous origin. Environmental exposure to compounds like N-nitroso compounds, found in some foods and tobacco smoke, can lead to the formation of such DNA adducts mdpi.com. Furthermore, some cancer chemotherapy drugs are alkylating agents, and their therapeutic effect is derived from inducing DNA damage in rapidly dividing cancer cells mdpi.com. However, this action is not without consequence, as the formation of mutagenic lesions like O4-methylthymidine can contribute to secondary malignancies. The persistence of these lesions in the genome is a critical factor in their mutagenic potential, as unrepaired adducts will be present during DNA replication, increasing the likelihood of mutations mdpi.com.

Studies on DNA Damage Responses

The presence of O4-methylthymidine in the genome does not go unnoticed by the cell. Its structure, being a deviation from the canonical DNA bases, can be recognized by the cellular machinery responsible for maintaining genomic integrity. This recognition can trigger a cascade of events known as the DNA damage response.

Role in Triggering Specific DNA Repair Pathways in Research Models

Research has shown that O4-methylthymidine can trigger specific DNA repair pathways. The primary mechanism for the removal of this lesion is through direct reversal of the damage by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) . Despite its name, AGT is also capable of repairing O4-alkylthymine lesions by transferring the methyl group from the thymine to a cysteine residue within its own active site. However, the efficiency of this repair is significantly lower compared to its primary substrate, O6-methylguanine.

In addition to direct reversal, the nucleotide excision repair (NER) pathway has also been implicated in the repair of O4-alkylthymidine adducts. NER is a more versatile repair system that recognizes and removes a wide range of bulky and distorting DNA lesions. The presence of the methyl group on the thymine base can cause a sufficient distortion in the DNA helix to be recognized by the NER machinery. Once recognized, a segment of the DNA strand containing the lesion is excised and replaced with the correct sequence.

Furthermore, in vitro studies have demonstrated that O4-methylthymidine can act as a block to DNA synthesis by some DNA polymerases nih.govnih.gov. This stalling of the replication fork is a potent signal for the activation of the DNA damage response and can lead to the recruitment of specialized translesion synthesis (TLS) polymerases. These TLS polymerases are capable of replicating past the damaged base, albeit often with lower fidelity, which can itself be a source of mutations nih.gov.

Preclinical Investigations of DNA-Targeting Mechanisms

The ability of O4-methylthymidine to interfere with fundamental DNA processes has led to its investigation in preclinical research models for its potential to disrupt the replication of pathogens, particularly viruses.

Interference with Viral Genome Replication in Research Models

The principle behind investigating O4-methylthymidine and its analogues in an antiviral context lies in their potential to be incorporated into the viral genome during replication and subsequently disrupt this process. Many antiviral drugs are nucleoside analogues that function in a similar manner.

While direct studies on the specific inhibitory effect of O4-methylthymidine on the replication of particular viruses are limited, the broader class of modified thymidine analogues has been a subject of antiviral research. For instance, studies have explored the antiviral activities of 1'-carbon-substituted 4'-thiothymidines against viruses like Herpes Simplex Virus-1 (HSV-1). The rationale is that the incorporation of these modified nucleosides into the viral DNA can lead to chain termination or introduce mutations that are detrimental to the virus's life cycle.

Modulation of Cellular Processes in Model Systems

4-O-methylthymidine (O⁴-MedT), a DNA adduct formed by certain alkylating agents, has been a significant subject of research to understand its impact on fundamental cellular processes, particularly DNA replication and mutagenesis. nih.govnih.gov Studies in various model systems, from in vitro enzymatic assays to bacterial and mammalian cells, have revealed its potent ability to disrupt the fidelity of DNA synthesis, leading to specific mutational signatures.

Impact on DNA Replication Fidelity

O⁴-methylthymidine is a persistent lesion that, if not repaired, can lead to mutations during DNA replication. nih.govoup.com Its presence in a DNA template strand significantly modulates the activity of DNA polymerases. In vitro replication studies have shown that both O²- and O⁴-methylthymidine can act as blocks to DNA synthesis for various DNA polymerases, including the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I (Kf⁻), human DNA polymerase κ (pol κ), and Saccharomyces cerevisiae DNA polymerase η (pol η). nih.govnih.govacs.org

The primary mutagenic effect of O⁴-MedT stems from its propensity to be misread by DNA polymerases. During replication, it primarily directs the misincorporation of deoxyguanosine monophosphate (dGMP) opposite the lesion. nih.govnih.gov This mispairing, if not corrected, results in a T→C (thymine to cytosine) transition mutation in subsequent rounds of replication. oup.comnih.govnih.gov For instance, studies using site-specifically methylated DNA replicated in E. coli deficient in O⁴-methylthymine-DNA methyltransferase (a repair enzyme) showed a tenfold higher frequency of mutant progeny compared to non-methylated DNA. nih.govnih.gov DNA sequencing of these mutants confirmed that they all contained A•T→G•C transitions at the site of the original O⁴-methylthymine lesion. nih.govnih.gov

The efficiency and outcome of nucleotide incorporation opposite O⁴-MedT are dependent on the specific DNA polymerase involved.

Table 1: Nucleotide Incorporation Opposite O⁴-Methylthymidine by Various DNA Polymerases

| DNA Polymerase | Model System | Preferential Nucleotide Incorporation | Primary Mutagenic Outcome |

|---|---|---|---|

| Klenow fragment (Kf⁻) | In vitro | dGMP (misincorporation) | T→C transition |

| Human Polymerase κ (pol κ) | In vitro | dGMP (misincorporation) | T→C transition |

| S. cerevisiae Polymerase η (pol η) | In vitro | dGMP (misincorporation) | T→C transition |

This table summarizes the findings from in vitro and in vivo studies on the miscoding potential of O⁴-methylthymidine when encountered by different DNA polymerases.

Research has shown that the structural orientation of the methyl group on the thymine base influences the bypass efficiency by polymerases like human DNA polymerase η. rsc.org Crystal structures of polymerase η in complex with DNA containing O⁴-MedT revealed that the methyl group's orientation affects nucleotide incorporation, providing a mechanistic basis for its mutagenicity. rsc.orgresearchgate.net

Differential Effects in Mammalian Cells

Interestingly, the fate of O⁴-methylthymidine can differ when it is supplied exogenously to mammalian cells compared to when it is formed within the DNA by a methylating agent. One study using Chinese hamster V79 cells found that when O⁴-MedT was provided in the culture medium, it was incorporated into the DNA. oup.comnih.gov However, in this context, it was incorporated as an analogue of deoxycytidine and subsequently behaved like cytidine (B196190) during DNA synthesis. oup.comnih.gov Consequently, it did not induce mutations in the V79 cells. oup.comnih.gov This contrasts sharply with the high mutagenic potential observed when the lesion is generated directly within the cellular DNA by carcinogens. oup.comnih.gov

In E. coli, O⁴-alkylthymidine lesions are highly mutagenic, leading almost exclusively to T→C mutations with frequencies approaching 100% in some contexts. oup.com Studies comparing O⁴-methylthymidine with O⁴-ethylthymidine in E. coli showed that increasing the alkyl group size from methyl to ethyl could double the T→C mutation frequency from approximately 40% to 80%. oup.com However, other in vitro studies concluded that this increase in alkyl group size does not significantly alter the type of mutation or the mutagenic potential. researchgate.net

These findings underscore the critical role of O⁴-methylthymidine in molecular pathogenesis research. Its ability to induce specific T→C transition mutations makes it a valuable tool for studying the mechanisms of mutagenesis, DNA repair pathways, and the role of translesion synthesis polymerases in bypassing DNA damage.

Table 2: Summary of Research Findings on O⁴-Methylthymidine in Model Systems

| Model System | Key Research Finding | Reference |

|---|---|---|

| In vitro (with purified polymerases) | Blocks DNA synthesis by Kf⁻, pol κ, and pol η. | nih.govnih.gov |

| In vitro (with purified polymerases) | Primarily directs the misincorporation of dGMP. | nih.govnih.gov |

| E. coli (in vivo) | Induces A•T to G•C transition mutations. | nih.govnih.govpnas.org |

| E. coli (in vivo) | Highly mutagenic, causing T→C mutations at high frequencies. | oup.com |

| Chinese Hamster V79 Cells (in vitro) | When supplied exogenously, it is incorporated as a deoxycytidine analogue and is not mutagenic. | oup.comnih.gov |

This table provides a summary of detailed research findings on the effects of 4-O-methylthymidine across different experimental models.

Applications in Molecular Biology and Research Tool Development

Use as a Probe for DNA Replication and Repair Studies

Thymidine (B127349), 4-O-methyl-, and its derivatives, collectively known as O4-alkylthymidines (O4-alkyldT), serve as critical tools for investigating the intricate processes of DNA replication and repair. These modified nucleosides are analogues of the natural thymidine but possess an alkyl group at the O4 position of the thymine (B56734) base. This modification has significant implications for DNA structure and function, making these compounds valuable probes.

One of the key reasons for their utility is that O4-alkyldT lesions are poorly repaired in mammalian systems and can persist in tissues. nih.govnih.govnih.gov This persistence allows researchers to study the cellular response to this specific type of DNA damage over time. When present in a DNA template, O4-alkyldT lesions can act as roadblocks to the cellular replication machinery, leading to stalled DNA synthesis. nih.govnih.gov The degree to which replication is blocked can be studied in vitro using various DNA polymerases, providing insights into how these enzymes interact with damaged DNA. nih.gov

Furthermore, the presence of O4-alkyldT can induce mutations, primarily T→C transitions, if not properly repaired. nih.govoup.com By introducing these lesions at specific sites in a DNA sequence, researchers can study the mutagenic potential of this type of DNA damage and the fidelity of the DNA polymerases that attempt to bypass them. nih.govpnas.orgnih.gov Studies have shown that even a single O4-methylthymine residue can lead to a significant increase in mutation frequency. nih.govpnas.org

The cellular mechanisms for repairing such lesions are also a major area of investigation. O6-Alkylguanine-DNA alkyltransferases (AGTs) are enzymes known to be involved in the direct reversal of some types of DNA alkylation damage. concordia.ca However, the efficiency of repair for O4-alkyldT lesions can be low, suggesting they may evade or be poorly recognized by the primary repair pathways. concordia.ca This makes them useful for studying the limits and substrate specificity of DNA repair enzymes.

Integration into DNA Sequencing and Labeling Techniques

While not a mainstream application, the unique properties of Thymidine, 4-O-methyl- and its analogues can be leveraged in specialized DNA sequencing and labeling methodologies. The introduction of a modified base into an oligonucleotide allows for the study of its effects on DNA structure and its interaction with various enzymes, which is fundamental to many sequencing and labeling techniques.

The synthesis of oligonucleotides containing 4-O-methylthymidine at specific positions has been well-established. nih.gov This allows for the creation of custom DNA probes and templates for a variety of experimental setups. For instance, the susceptibility of the 4-O-methyl group to nucleophilic attack allows for the potential labeling of these oligonucleotides with isotopes like ¹³C or ¹⁴C. nih.gov This isotopic labeling can be used to track the fate of the modified nucleotide in various biochemical assays.

In the broader context of DNA labeling, DNA methyltransferases (MTases) are enzymes that naturally transfer a methyl group from a cofactor to specific DNA sequences. nih.gov While this process typically involves the natural bases, the principle of sequence-specific modification is relevant. Synthetic cofactors can be designed to allow MTases to transfer larger chemical groups for labeling purposes. nih.gov Although not a direct use of 4-O-methylthymidine, this highlights the potential for modified nucleosides to be integrated into enzymatic labeling strategies.

Modern DNA sequencing techniques, such as bisulfite sequencing, rely on chemical modifications to differentiate between methylated and unmethylated cytosines. cd-genomics.comyoutube.com This principle of using chemical reactivity to distinguish between bases could potentially be extended to other modified bases like 4-O-methylthymidine in specialized research applications, although this is not a current standard practice. The presence of 4-O-methylthymine can destabilize the DNA double helix, a property that could be detected in certain sequencing or analysis platforms. nih.gov

Design and Evaluation of Nucleoside Analogs for Biochemical Investigations

The design and synthesis of various O4-alkylthymidine analogues have been instrumental in probing the structure-activity relationships of DNA damage and repair. By systematically altering the alkyl group at the O4 position, researchers can investigate how the size, shape, and chemical properties of the adduct influence its biological effects.

A range of O4-alkyldT analogues have been synthesized, with the alkyl group varying from simple methyl and ethyl groups to more complex structures like n-propyl, isopropyl, n-butyl, isobutyl, and sec-butyl groups. nih.govfigshare.com These analogues are then incorporated into synthetic oligonucleotides to study their impact on DNA duplex stability, their interaction with DNA polymerases, and their susceptibility to repair enzymes.

Biophysical evaluation of these analogues often includes thermal melting studies to determine the stability of DNA duplexes containing the modified base. It has been observed that the presence of 4-O-methylthymine, when paired with either adenine (B156593) or guanine (B1146940), can destabilize the DNA helix. nih.gov Such studies provide fundamental insights into how DNA damage can alter the physical properties of the genetic material.

The evaluation of these nucleoside analogues extends to their effects on enzymatic processes. For example, studies have compared how different O4-alkyldT lesions are bypassed by various DNA polymerases, revealing that the structure of the alkyl group can significantly affect the efficiency and fidelity of DNA synthesis. nih.govfigshare.com These biochemical investigations are crucial for understanding the molecular mechanisms underlying the cytotoxicity and mutagenicity of different DNA alkylating agents. oup.com

Furthermore, the development of these analogues contributes to a broader understanding of nucleoside chemistry and its applications in designing therapeutic agents and research tools. researchgate.netnih.gov The knowledge gained from studying these specific modifications can inform the design of other novel nucleoside analogues with desired biochemical properties.

Investigating DNA Polymerase Fidelity and Promiscuity

O4-methylthymidine and its analogues are powerful tools for investigating the fidelity and promiscuity of DNA polymerases. DNA fidelity refers to the ability of a polymerase to accurately replicate a DNA template, while promiscuity describes its ability to accept and process non-standard substrates, such as damaged DNA.

When a DNA polymerase encounters a lesion like O4-methylthymidine in the template strand, it may stall or it may attempt to bypass the lesion through a process called translesion synthesis (TLS). nih.govrsc.orgrsc.org TLS is often carried out by specialized, lower-fidelity DNA polymerases. nih.govnih.gov Studies have shown that O4-alkyldT lesions are highly mutagenic, frequently directing the misincorporation of dGMP opposite the lesion, leading to T→C transition mutations. nih.govnih.govoup.com

By using templates containing site-specifically placed O4-methylthymidine, researchers can quantitatively assess the fidelity of different DNA polymerases. For example, the exonuclease-free Klenow fragment of E. coli DNA polymerase I has been shown to preferentially incorporate dGMP opposite O4-methylthymidine. nih.govnih.gov

The study of how different polymerases handle various O4-alkyldT analogues provides insights into the active site flexibility and mechanism of these enzymes. For instance, human DNA polymerase η (Pol η) is capable of bypassing a range of O4-alkyldT lesions, although the efficiency and fidelity of this bypass are influenced by the structure of the alkyl group. nih.govfigshare.com Pol η tends to misincorporate dGMP opposite O4-alkyldT lesions with straight-chain alkyl groups, while its nucleotide insertion is less selective for lesions with branched-chain alkyl groups. figshare.com

Crystal structures of DNA polymerases in complex with DNA containing O4-methylthymidine have provided detailed molecular insights into how these lesions are accommodated in the enzyme's active site. rsc.orgnih.gov These structural studies, combined with kinetic data, help to elucidate the mechanisms of polymerase fidelity and how certain lesions lead to specific mutational outcomes.

Table of Research Findings on DNA Polymerase Interactions with O4-Alkylthymidine Lesions

| DNA Polymerase | O4-Alkylthymidine Analogue(s) Studied | Key Findings |

|---|---|---|

| E. coli DNA Polymerase I (Klenow fragment) | O4-MedT | Preferentially incorporates dGMP opposite the lesion. nih.govnih.gov |

| Human DNA Polymerase η (Pol η) | O4-MedT, O4-EtdT, and other O4-alkyldT lesions | Capable of bypassing all tested O4-alkyldT lesions. nih.govfigshare.com Preferentially misincorporates dGMP opposite lesions with straight-chain alkyl groups. figshare.com |

| Human DNA Polymerase κ (Pol κ) | O4-MedT, O4-EtdT, and other O4-alkyldT lesions | Unable to bypass most O4-alkyldT lesions. nih.gov |

| Human DNA Polymerase ι (Pol ι) | O4-alkyldT lesions | Incapable of bypassing O4-alkyldT lesions. nih.gov |

Analytical Methodologies for Research Characterization

Chromatographic Techniques (e.g., LC-MS/MS) for Adduct Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the detection and quantification of O4-methylthymidine DNA adducts. nih.govescholarship.org These techniques offer high sensitivity and specificity, enabling the analysis of O4-medT in complex biological samples.

In practice, DNA is first enzymatically digested into individual nucleosides. nih.gov These nucleosides are then separated using a reverse-phase HPLC column. nih.gov The eluent from the HPLC is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification of O4-methylthymidine. researchgate.net For instance, LC-MS/MS has been employed to analyze the products of primer extension assays, revealing that O4-medT primarily directs the misincorporation of dGMP by DNA polymerases like the exonuclease-free Klenow fragment (Kf⁻) and human DNA polymerase κ (pol κ). nih.gov

Researchers have also developed specialized assays, such as immunoenriched ³²P-postlabeling combined with HPLC, to enhance detection sensitivity for similar O-alkylated thymidine (B127349) adducts. nih.gov This approach involves using specific monoclonal antibodies to immunoprecipitate the adduct of interest before labeling and HPLC analysis. nih.gov

Table 1: Application of Chromatographic Techniques in O4-methylthymidine Research

| Technique | Application | Sample Type | Key Findings | Citations |

|---|---|---|---|---|

| LC-MS/MS | Analysis of primer extension products | In vitro replication assays | O4-MdT directs preferential misincorporation of dGMP by various DNA polymerases. | nih.gov |

| Reverse-Phase HPLC | Separation of demethylated and methylated dodecamers | In vitro DNA repair assays | Allows quantification of repair efficiency by separating the product from the substrate. | nih.gov |

| Immunoenriched ³²P-HPLC | Detection of O4-ethylthymidine | DNA from human cells | Demonstrates high sensitivity (attomole range) for detecting alkylated thymidine adducts. | nih.gov |

Spectroscopic Methods for Structural Elucidation relevant to Biological Function

Spectroscopic techniques are indispensable for determining the three-dimensional structure of O4-methylthymidine and understanding how its conformation influences its biological activity. researchgate.netmdpi.com X-ray crystallography, in particular, has provided detailed atomic-level insights into the molecular structure of O4-medT. wikipedia.orglibretexts.org

An X-ray diffraction study of O4-medT revealed critical structural features resulting from the methylation at the O4 position. nih.gov The study showed that the methoxy (B1213986) group adopts a syn-periplanar conformation. nih.gov The deoxyribose sugar ring is puckered in an uncommon twist conformation, and the base is in the anti conformation relative to the sugar. nih.gov These structural details are vital for understanding its mutagenic properties, as they inform how the modified base pairs with other nucleobases, such as guanine (B1146940), within the DNA double helix. nih.gov Semi-empirical energy calculations have further suggested that the anti conformation of the methoxy group, which is required for mispairing with guanine, can be accommodated within the double helix through specific angular expansions. nih.gov

Crystal structures of human DNA polymerase η in complex with DNA containing O4-medT have also been determined, showing the nucleobase positioned near the active site ceiling with the syn-O4-methyl group involved in extensive hydrophobic interactions. researchgate.net This unique arrangement helps explain the observed differences in nucleotide incorporation across various O-alkylthymidine analogs. researchgate.net

Table 2: Crystallographic Data for O4-methylthymidine

| Parameter | Value | Significance | Citation |

|---|---|---|---|

| Crystal System | Orthorhombic | Defines the basic crystal lattice structure. | nih.gov |

| Space Group | P2(1)2(1)2(1) | Describes the symmetry elements of the unit cell. | nih.gov |

| Unit Cell Dimensions | a = 4.950 Å, b = 12.648 Å, c = 19.305 Å | Defines the size and shape of the unit cell. | nih.gov |

| Base Conformation (χ) | anti [40.6°] | Describes the orientation of the base relative to the sugar, crucial for base pairing. | nih.gov |

| Methoxy Group Conformation | syn-periplanar | Influences potential hydrogen bonding and steric interactions within the DNA helix. | nih.gov |

Kinetic Measurement Techniques

Kinetic assays are fundamental to understanding the functional consequences of O4-methylthymidine in DNA replication and repair. khanacademy.orgteachmephysiology.com Steady-state kinetic assays are commonly used to determine the efficiency and fidelity with which DNA polymerases bypass this lesion and the rate at which repair enzymes remove it. nih.gov

These assays typically measure the initial rates of enzymatic reactions at varying substrate (dNTP or DNA) concentrations. mdpi.comyoutube.com From this data, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be derived. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate.

Studies using steady-state kinetics have shown that the efficiency of correct nucleotide (dAMP) insertion opposite O4-medT by DNA polymerases like Kf⁻ is dramatically reduced compared to insertion opposite unmodified thymidine. nih.gov For Kf⁻, the efficiency for dAMP insertion opposite O4-medT was reduced approximately 7000-fold compared to unmodified thymidine. nih.gov In contrast, the same enzyme showed a higher propensity to misincorporate dGMP opposite the lesion. nih.gov Similar kinetic studies on DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferases (AGTs), have been used to quantify their activity towards O4-methylthymine, revealing that human AGT has very low activity for this lesion compared to bacterial Ogt. nih.gov

Table 3: Steady-State Kinetic Parameters for Nucleotide Insertion Opposite O4-MdT by Kf⁻ Polymerase

| Template Base | Incoming Nucleotide | kcat (min⁻¹) | Kₘ (µM) | Catalytic Efficiency (kcat/Kₘ) (µM⁻¹min⁻¹) | Citation |

|---|---|---|---|---|---|

| dT | dAMP | 1.8 × 10² | 1.3 | 1.4 × 10² | nih.gov |

| O4-MdT | dAMP | 2.1 × 10⁻¹ | 11 | 2.0 × 10⁻² | nih.gov |

| O4-MdT | dGMP | 1.1 × 10⁻¹ | 1.0 | 1.1 × 10⁻¹ | nih.gov |

Enzymatic Digestion and Product Analysis

Enzymatic digestion is a critical step in the analysis of DNA containing O4-methylthymidine, allowing for the release of the modified nucleoside or nucleotide for subsequent characterization. epigenie.com This approach is often the first step before analysis by chromatographic or mass spectrometric techniques. thermofisher.comneb.com

For example, to confirm the identity of incorporated radioactivity in cellular DNA, the DNA can be digested to 3'-monophosphates using spleen phosphodiesterase, followed by treatment with alkaline phosphatase to yield the nucleoside O4-methylthymidine, which is then identified by co-chromatography with an authentic standard. nih.gov In other applications, DNA containing O4-medT is treated with specific repair enzymes, such as DNA methyltransferases or DNA glycosylases, to study repair mechanisms. nih.govnih.gov The reaction products are then analyzed to determine the nature of the repair. For instance, it was shown that a DNA-glycosylase is not involved in the repair of O4-medT by mammalian liver extracts because the free base, O4-methylthymine, was not detected after incubation. nih.gov

In the context of replication studies, reaction mixtures from primer extension assays can be digested with restriction enzymes to generate shorter DNA fragments. nih.gov These smaller fragments are more amenable to analysis by LC-MS/MS, allowing for precise identification of the nucleotides incorporated opposite the O4-medT lesion. nih.gov This combination of enzymatic digestion and product analysis provides a powerful strategy for investigating the mutagenic potential of O4-methylthymidine. nih.gov

Table 4: Enzymes Used in the Analysis of O4-methylthymidine

| Enzyme | Class | Application | Purpose | Citations |

|---|---|---|---|---|

| Spleen Phosphodiesterase | Exonuclease | DNA Digestion | Digests DNA to 3'-mononucleotides for product identification. | nih.gov |

| Alkaline Phosphatase | Hydrolase | Mononucleotide dephosphorylation | Converts mononucleotides to nucleosides for analysis. | nih.gov |

| O4-methylthymine-DNA methyltransferase | Transferase | DNA Repair Assay | Catalyzes the transfer of the methyl group from O4-medT to a protein. | nih.gov |

| Restriction Enzymes (e.g., BamHI, KpnI) | Endonuclease | Product Analysis | Cleave DNA at specific sites to generate smaller fragments for LC-MS/MS analysis. | nih.govnih.gov |

| DNA Polymerase I (Klenow fragment) | Polymerase | In vitro replication/mutagenesis studies | Incorporates nucleotides opposite O4-medT to study lesion bypass and fidelity. | nih.govnih.gov |

Structure Activity Relationships Sar in Biological Contexts

Influence of O4-Methyl Group Conformation on DNA Polymerase Bypass

The orientation of the alkyl group at the O4 position of thymidine (B127349) significantly influences the mechanism of translesion synthesis (TLS) by DNA polymerases. O4-alkylthymidine lesions are poorly repaired in mammalian systems and can impede the progress of high-fidelity replicative DNA polymerases. nih.gov To overcome this replication blockage, specialized TLS polymerases, such as human DNA polymerase η (Pol η), are employed to bypass the damage. nih.gov

Structural studies have revealed that the methyl group of O⁴-MedT preferentially adopts a syn conformation around the C4–O4 bond. nih.gov This conformation has profound implications for how the lesion is accommodated within the active site of Pol η. Crystal structures of a Pol η-DNA ternary complex show that the O⁴-MedT nucleobase is uniquely positioned near the ceiling of the active site. nih.govpatsnap.comnih.gov In this arrangement, the syn-oriented methyl group engages in extensive hydrophobic interactions, a position that is inaccessible to analogs with larger alkyl groups or those with a restricted anti-conformation. nih.govpatsnap.com This unique lodging prevents the formation of standard Watson-Crick hydrogen bonds with an incoming nucleotide. nih.gov

This conformational constraint directly impacts the fidelity of DNA synthesis. When encountering O⁴-MedT, Pol η preferentially misincorporates deoxyguanosine monophosphate (dGMP) opposite the lesion. nih.govhilarispublisher.com The influence of conformation is further highlighted by studies using thymidine analogs where the O4-alkylene group is locked in an anti-orientation. These constrained analogs enhance error-prone nucleotide incorporation by Pol η, demonstrating that the conformational freedom of the lesion is a key determinant of the bypass profile. nih.govnih.gov The size of the alkyl group also plays a role; for instance, the ratio of dGMP to dAMP incorporation by Pol η is notably different for O⁴-MedT compared to O⁴-EtdT (O4-ethylthymidine) and anti-restricted analogs, underscoring the subtle yet significant impact of the lesion's structure on polymerase function. nih.gov

| O4-Alkylthymidine Analog | Preferred Conformation | Key Interaction with Pol η Active Site | Primary Miscodegenic Event | dGMP:dAMP Incorporation Ratio |

|---|---|---|---|---|

| O4-Methylthymidine (O⁴-MedT) | syn | Nucleobase lodged at active site ceiling; hydrophobic interactions. nih.govnih.gov | dGMP misincorporation. nih.govhilarispublisher.com | 2.1 : 1 nih.gov |

| O4-Ethylthymidine (O⁴-EtdT) | syn (in O⁴EtdT:dG pair) | Ethyl group is larger, altering position relative to O⁴-MedT. nih.gov | dGMP misincorporation. nih.gov | 3.2 : 1 nih.gov |

| DFP (Anti-restricted analog) | anti (restricted) | Sterically restricted from the unique O⁴-MedT binding position. nih.gov | Enhanced dGMP misincorporation. nih.gov | 3.3 : 1 nih.gov |

| TPP (Anti-restricted analog) | anti (restricted) | Sterically restricted from the unique O⁴-MedT binding position. nih.gov | Enhanced dGMP misincorporation. nih.gov | 4.6 : 1 nih.gov |

Correlating Structural Modifications with Enzymatic Interactions

The interaction of O4-alkylated thymidines with various enzymes is highly dependent on the structure of the alkyl group. These modifications influence not only the bypass by DNA polymerases but also the efficiency of enzymatic repair.

O4-alkylthymidine lesions are generally persistent due to their resistance to repair by mammalian enzymes. acs.org The primary human DNA repair protein for alkylation damage, O6-alkylguanine-DNA alkyltransferase (hAGT or MGMT), is significantly less effective at repairing O⁴-MedT compared to its preferred substrate, O6-methylguanine. nih.gov However, studies have shown that the repair efficiency can be modulated through structural changes in the enzyme itself. Mutant versions of hAGT have been engineered with altered active sites that exhibit enhanced repair activity for O⁴-MedT. nih.gov In bacterial systems, the repair landscape is different. The E. coli Ogt protein can repair O⁴-MedT and, to a lesser degree, O⁴-EtdT, but it is ineffective against bulkier O4-alkyl adducts. hilarispublisher.com

The structure of the alkyl group—its size, shape, and branching—is a critical determinant of how DNA polymerases interact with the lesion. Human Pol η is capable of bypassing a variety of O4-alkyldT lesions, but its fidelity is modulated by the alkyl substituent. acs.org

Straight-chain alkyl groups (e.g., methyl, ethyl, n-propyl) predominantly lead to the misincorporation of dGMP. acs.org

Branched-chain alkyl groups (e.g., isopropyl, isobutyl, sec-butyl) result in less selective nucleotide insertion, with dCMP, dGMP, and dTMP being incorporated at similar efficiencies. acs.org

This demonstrates a clear structure-activity relationship: as the steric bulk and complexity of the alkyl group increase, the fidelity of Pol η decreases. For example, simply increasing the alkyl group from a methyl to an ethyl group can double the frequency of T→C mutations in E. coli. hilarispublisher.com These enzymatic responses are rooted in the specific steric and conformational interactions between the modified nucleoside and the enzyme's active site. nih.govnih.gov

| O4-Alkyl Adduct | Repair by E. coli Ogt | Repair by Human AGT (wild-type) | Bypass by Human Pol η | Primary Pol η Misincorporation Product(s) |

|---|---|---|---|---|

| Methyl (Me) | Efficient hilarispublisher.com | Very poor nih.gov | Efficient acs.org | dGMP acs.org |

| Ethyl (Et) | Less efficient hilarispublisher.com | Very poor | Efficient acs.org | dGMP acs.org |

| n-Propyl (nPr) | Less efficient hilarispublisher.com | Not a substrate | Efficient acs.org | dGMP acs.org |

| Isopropyl (iPr) | Not a substrate hilarispublisher.com | Not a substrate | Efficient acs.org | dCMP, dGMP, dTMP (non-selective) acs.org |

| n-Butyl (nBu) | Not a substrate hilarispublisher.com | Not a substrate | Efficient acs.org | dGMP |

| Isobutyl (iBu) | Not a substrate hilarispublisher.com | Not a substrate | Efficient acs.org | dCMP, dGMP, dTMP (non-selective) acs.org |

Rational Design Principles for Nucleoside Analogs based on SAR

The detailed understanding of the structure-activity relationships of O4-methylthymidine and its analogs provides a foundation for the rational design of new nucleoside analogs as potential therapeutic agents, particularly as antiviral and anticancer drugs. nih.govhilarispublisher.com The primary strategy involves creating molecules that mimic natural nucleosides to gain acceptance by target enzymes, such as viral or human DNA polymerases, but are modified to disrupt DNA replication upon incorporation. nih.govnih.gov

Key design principles derived from SAR studies include: